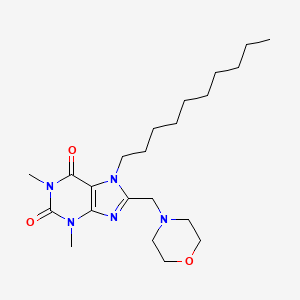![molecular formula C25H28N4O4 B2703789 Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate CAS No. 932291-86-6](/img/structure/B2703789.png)
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of triazole-pyrimidine . Triazole-pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
While specific synthesis details for this compound are not available, triazole-pyrimidine hybrids are typically synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Molecular Docking Studies
One study detailed the FT-IR, FT-Raman spectra, and molecular docking analysis of a structurally similar compound, highlighting its potential inhibitory activity against certain inhibitors. The molecular docking results indicated a binding affinity value suggesting inhibitory activity, which points to its potential applications in designing drugs targeting specific biological receptors or enzymes (El-Azab et al., 2016).
Antimicrobial Activity
Research on derivatives of related structures has shown potential antimicrobial properties. For example, compounds synthesized from related structures have been evaluated for their antiplatelet activity, indicating their potential utility in developing novel antiplatelet drug candidates (Chen et al., 2008). Another study synthesized novel quinazolines with potential as antimicrobial agents, underscoring the relevance of such compounds in combating bacterial and fungal infections (Desai et al., 2007).
Receptor Antagonism
Compounds with similar structures have been investigated for their potential as receptor antagonists. For instance, research on spiropiperidines, which share a structural motif with the compound , has explored their use as non-peptide tachykinin NK2 receptor antagonists, showing promise in the treatment of conditions like bronchoconstriction (Smith et al., 1995).
Propriétés
IUPAC Name |
ethyl 4-[[2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-3-33-24(32)19-8-10-20(11-9-19)26-21(30)16-29-14-12-25(13-15-29)27-22(23(31)28-25)18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPOZFWHJUOUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[3-amino-4-[cyclohexyl(2-methylpropyl)amino]phenyl]butanoate](/img/structure/B2703706.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2703708.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2703709.png)


![N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2703715.png)

![Methyl 5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2703719.png)
![N-[1-(2-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2703720.png)

![methyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2703723.png)
![(8,8-Difluorobicyclo[5.1.0]octan-4-yl)methanol](/img/structure/B2703724.png)
